
(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O/c28-20(18-14-21-27(24-18)16-4-2-1-3-5-16)26-12-10-25(11-13-26)19-9-8-17(22-23-19)15-6-7-15/h1-5,8-9,14-15H,6-7,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDORTKPAGOPCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Mode of Action
Based on the known activities of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways. Compounds containing similar moieties have been found to impact a variety of pathways, including those involved in inflammation, cancer, and microbial infections.
Pharmacokinetics
Compounds containing a piperazine moiety are generally well absorbed and distributed throughout the body. The triazole ring is known to be metabolically stable, which could potentially enhance the compound’s bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diversity of biological activities associated with pyridazinone, piperazine, and triazole moieties, the compound could potentially have a wide range of effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the piperazine moiety is known to be sensitive to pH, which could impact the compound’s activity
Activité Biologique
The compound (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that holds potential in medicinal chemistry due to its unique structural features. This article delves into its biological activities, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Features
The compound consists of several key moieties:
- Pyridazine ring : Known for its role in various pharmacological activities.
- Piperazine ring : Often associated with neuroactive properties.
- Triazole unit : Exhibits diverse biological activities including antimicrobial and anticancer effects.
Neuroprotective Effects
Compounds similar to this structure have demonstrated neuroprotective properties. The piperazine and pyridazine components are particularly relevant for modulating neurotransmitter systems, including serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.
Anticancer Properties
Research indicates that derivatives of triazole compounds exhibit significant anticancer activity. For instance, triazole derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound under investigation may share these properties due to its structural similarities.
Anti-inflammatory Activity
The presence of the triazole moiety is linked to anti-inflammatory effects. Studies involving similar compounds have reported inhibition of inflammatory pathways, suggesting that this compound could be effective in treating conditions characterized by chronic inflammation .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyridazine Ring : Achieved through cyclization reactions starting from suitable precursors.
- Introduction of the Piperazine Moiety : Accomplished via nucleophilic substitution reactions.
- Synthesis of the Triazole Unit : Generally involves condensation reactions with hydrazines and appropriate carbonyl compounds.
- Final Coupling : The final product is obtained by coupling the different moieties under controlled conditions using coupling reagents like EDCI or DCC .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes notable structural features and their associated activities:
Structural Feature | Activity Description |
---|---|
Piperazine Ring | Modulates neurotransmitter receptors; potential antidepressant effects |
Pyridazine Ring | Associated with neuroprotective activity |
Triazole Unit | Exhibits antimicrobial and anticancer properties |
Case Studies
- Neuroprotective Studies : A study on similar piperazine derivatives showed significant neuroprotective effects in animal models of Parkinson's disease, highlighting the potential of this class of compounds in neurological disorders.
- Anticancer Activity : Research on triazole derivatives has revealed IC50 values as low as 6.2 μM against colon carcinoma cell lines, indicating strong anticancer potential that may extend to our compound .
- Anti-inflammatory Mechanisms : Molecular docking studies have suggested that compounds with triazole units can inhibit key inflammatory mediators, thereby reducing inflammation in various models .
Applications De Recherche Scientifique
Structural Characteristics
The compound comprises several key structural components:
- Piperazine Ring : Known for its nucleophilic properties, allowing for participation in substitution reactions.
- Pyridazine Moiety : Often associated with activity against various receptors.
- Triazole Unit : Implicated in enhancing biological activity through interaction with biological targets.
The biological activities attributed to this compound suggest potential therapeutic effects in several areas:
- Neuroprotection : Compounds with similar structures have shown efficacy as neuroprotective agents, particularly in models of neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory disorders.
- Psychiatric Disorders : The presence of piperazine and pyridazine rings is often linked to activity against serotonin and dopamine receptors, crucial for treating conditions such as depression and anxiety.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, optimizing conditions for maximum yield and purity. Notably, derivatives of this compound can be synthesized to enhance its biological activity or alter pharmacokinetic properties.
Synthetic Pathways
The following table outlines potential synthetic routes and derivatives:
Derivative Name | Structural Features | Notable Activities |
---|---|---|
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone | Quinoxaline integration | Potential anticancer activity |
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone | Pyridine integration | Antidepressant properties |
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)ethanone | Thiophene integration | Analgesic effects |
Case Studies
Several studies have investigated the applications of compounds similar to (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone:
- Neuroprotective Studies : Research has shown that derivatives with piperazine rings exhibit neuroprotective effects in animal models of Alzheimer's disease. These studies highlight the compound's ability to reduce oxidative stress and inflammation in neuronal cells.
- Cancer Research : A library of substituted triazole derivatives was synthesized and screened for cytotoxic activity against various cancer cell lines. One derivative demonstrated an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, indicating significant anticancer potential .
- Inflammatory Pathway Modulation : In vitro studies have indicated that compounds similar to this one can inhibit pro-inflammatory cytokine production, suggesting their utility in treating autoimmune diseases.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone?
Answer:
Synthesis of this compound involves multi-step reactions, typically starting with the coupling of cyclopropylpyridazine and piperazine derivatives, followed by functionalization with a triazole-containing methanone group. Key considerations include:
- Reagent Selection : Use palladium-catalyzed cross-coupling for pyridazine-piperazine linkage (e.g., Buchwald-Hartwig amination) .
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency for triazole formation .
- Temperature Control : Maintain 80–100°C during cyclopropane ring formation to prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Table 1: Example Reaction Conditions
Step | Reagents | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
1 | Pd(OAc)₂, Xantphos | Toluene | 110 | 65–70 |
2 | CuI, DIPEA | DMF | 80 | 50–60 |
Advanced: How can conflicting bioactivity data for this compound across assays be systematically resolved?
Answer:
Contradictions in bioactivity (e.g., varying IC₅₀ values) often arise from assay-specific variables. Mitigation strategies include:
- Orthogonal Assays : Compare results from fluorescence-based, radiometric, and cell viability assays (e.g., MTT vs. ATP-lite) .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation artifacts .
- Target Validation : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out off-target effects .
- Statistical Analysis : Apply ANOVA to evaluate inter-assay variability and identify outliers .
Basic: What spectroscopic techniques are most effective for structural confirmation of this compound?
Answer:
A combination of techniques is required:
- NMR : ¹H/¹³C NMR for piperazine and triazole proton environments (δ 3.2–4.0 ppm for piperazine; δ 7.5–8.5 ppm for triazole) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
- IR Spectroscopy : Detect carbonyl stretches (~1650–1700 cm⁻¹) and cyclopropane C-H bends (800–1000 cm⁻¹) .
Table 2: Key NMR Signals
Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
---|---|---|
Piperazine (N-CH₂) | 3.2–3.8 | 45–50 |
Triazole (C-H) | 7.8–8.2 | 120–125 |
Methanone (C=O) | - | 165–170 |
Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets. Focus on π-π stacking (triazole-phenyl interactions) and hydrogen bonding with piperazine .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-target complexes (RMSD <2 Å indicates stable binding) .
- Pharmacophore Mapping : Identify critical features (e.g., cyclopropane hydrophobicity, triazole hydrogen bond acceptors) using MOE .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the methanone group .
- Solvent : Lyophilize and store as a solid; reconstitute in anhydrous DMSO for assays .
Advanced: How can reaction mechanisms for key synthetic steps (e.g., cyclopropane formation) be experimentally validated?
Answer:
- Isotopic Labeling : Use ¹³C-labeled cyclopropane precursors to track incorporation via NMR .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps .
- Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates (e.g., aziridinium ions) via LC-MS .
Basic: What in vitro assays are suitable for preliminary biological screening?
Answer:
- Cytotoxicity : MTT assay on HEK293 or HepG2 cells .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR, BRAF) .
- Solubility : Use shake-flask method with HPLC quantification .
Advanced: How can metabolic stability and CYP450 interactions be evaluated early in development?
Answer:
- Microsomal Incubations : Use human liver microsomes + NADPH, monitor parent compound depletion via LC-MS/MS .
- CYP Inhibition : Fluorescent probes (e.g., Vivid® assays) for CYP3A4/2D6 .
- Metabolite ID : HRMS/MS fragmentation to identify hydroxylated or demethylated products .
Basic: What analytical methods ensure purity (>98%) for publication-ready data?
Answer:
- HPLC : C18 column, acetonitrile/water + 0.1% TFA, UV detection at 254 nm .
- Elemental Analysis : Carbon/hydrogen/nitrogen ratios within ±0.4% of theoretical values .
- Chiral Purity : Use Chiralpak AD-H column if stereocenters are present .
Advanced: What strategies resolve discrepancies between computational predictions and experimental bioactivity?
Answer:
- Conformational Sampling : Perform enhanced sampling (e.g., metadynamics) to explore ligand flexibility .
- Protonation State Analysis : Adjust pKa calculations (MarvinSketch) to match assay pH .
- Membrane Permeability : Measure logP via shake-flask and compare with predicted values to assess passive diffusion .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.